ADPRHL1 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

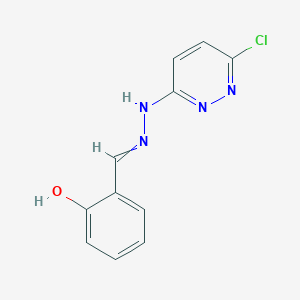

Formule moléculaire |

C11H9ClN4O |

|---|---|

Poids moléculaire |

248.67 g/mol |

Nom IUPAC |

2-[[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol |

InChI |

InChI=1S/C11H9ClN4O/c12-10-5-6-11(16-14-10)15-13-7-8-3-1-2-4-9(8)17/h1-7,17H,(H,15,16) |

Clé InChI |

NDNNYDRNWPISJA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C=NNC2=NN=C(C=C2)Cl)O |

Origine du produit |

United States |

Foundational & Exploratory

The Role of the Pseudoenzyme ADPRHL1 in Cardiac Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-ribosylhydrolase-like 1 (ADPRHL1) is a catalytically inactive pseudoenzyme that plays a critical, non-redundant role in the embryogenesis of the vertebrate heart. This technical guide synthesizes current research on ADPRHL1, detailing its function in cardiac myofibrillogenesis and chamber outgrowth. We present quantitative data from key studies, provide detailed experimental protocols for investigating ADPRHL1, and visualize its known signaling pathway and associated experimental workflows. This document serves as a comprehensive resource for researchers and professionals in cardiology, developmental biology, and drug discovery focused on novel therapeutic targets for congenital heart disease.

Introduction

ADPRHL1, also known as ADP-ribosylhydrolase 2 (ARH2), is a member of the ADP-ribosylhydrolase protein family.[1][2] Unlike other members of this family, ADPRHL1 lacks the essential amino acid residues required for catalytic activity, classifying it as a pseudoenzyme.[1][3] Despite this enzymatic inactivity, evidence from multiple model systems, including Xenopus laevis and human embryonic stem cell-derived cardiomyocytes (hESC-CMs), has established ADPRHL1 as a pivotal regulator of cardiac development.[3][4] Its expression is largely restricted to the developing myocardium of all vertebrates, highlighting its specialized role in the heart.[1][2][4]

Studies have demonstrated that the precise regulation of ADPRHL1 levels is crucial for normal heart formation. Both loss-of-function and overexpression of ADPRHL1 result in severe defects in cardiac myofibrillogenesis and the failure of heart chamber outgrowth.[1][2] These findings underscore the importance of ADPRHL1 in the fundamental processes of cardiomyocyte maturation and morphogenesis. Recent research has elucidated a key molecular mechanism, revealing that ADPRHL1 functions by modulating the ROCK–myosin II signaling pathway, which is essential for cell adhesion and cytoskeletal organization.[3][5] This guide provides an in-depth examination of the molecular function of ADPRHL1 in the developing heart.

Molecular Function and Expression

ADPRHL1's primary role in cardiac development is structural and regulatory, rather than enzymatic. It is integral to the initial stages of myofibril assembly within cardiomyocytes.[4][6]

Subcellular Localization: Immunofluorescence studies have shown that ADPRHL1 localizes to the sarcomere in cardiomyocytes. Specifically, it has been observed in two distinct stripes on either side of the Z-disc and more diffusely at the H-zone, suggesting a direct interaction with actin filaments at their boundaries.[4]

Expression Pattern: ADPRHL1 expression is highly specific to the developing heart and select ocular muscles.[4] In Xenopus embryos, its mRNA is most abundant in the actively growing chamber myocardium.[1][2] Furthermore, ADPRHL1 is one of the first genes to be transcriptionally activated during the differentiation of human embryonic stem cells into cardiomyocytes.[4] In humans, ADPRHL1 is expressed in the left and right ventricle myocardium, and the apex of the heart.[7]

Protein Isoforms: In Xenopus, two main protein species of ADPRHL1 have been identified with molecular weights of 40 kDa and 23 kDa.[4][6] Both isoforms are lost upon morpholino-mediated knockdown, leading to severe cardiac defects.[4] Interestingly, studies in mice where exons 3-4 are deleted show normal development, yet the smaller ADPRHL1 species is still produced, suggesting that the critical functional domains for cardiac development are located in the C-terminal portion of the protein.[4][6]

The ADPRHL1 Signaling Pathway in Cardiomyocytes

Recent studies have identified a crucial signaling pathway regulated by ADPRHL1 in cardiomyocytes, which is central to its role in cardiac development. ADPRHL1 acts as a negative regulator of the Rho-associated coiled-coil containing protein kinase (ROCK)–myosin II pathway.[3][5]

In healthy cardiomyocytes, ADPRHL1's presence ensures the proper modulation of this pathway, allowing for stable focal adhesions and correct cell-extracellular matrix (ECM) interactions. However, in the absence of ADPRHL1, the ROCK–myosin II pathway becomes excessively upregulated.[3] This leads to a disruption in the formation of focal adhesions, which are critical for cardiomyocyte adhesion, migration, and the structural integrity of the myocardium.[3] The downstream consequences of this dysregulation include abnormal cardiomyocyte adhesion, disorganized myofibrils, and impaired electrophysiological function.[3]

References

- 1. string-db.org [string-db.org]

- 2. researchgate.net [researchgate.net]

- 3. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway | Axion Biosystems [axionbiosystems.com]

- 4. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Defective heart chamber growth and myofibrillogenesis after knockout of adprhl1 gene function by targeted disruption of the ancestral catalytic active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defective heart chamber growth and myofibrillogenesis after knockout of adprhl1 gene function by targeted disruption of the ancestral catalytic active site | PLOS One [journals.plos.org]

The Expression, Function, and Therapeutic Potential of ADPRHL1 in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-Ribosylhydrolase Like 1 (ADPRHL1), also known as ARH2, is a protein coding gene that has garnered increasing interest within the scientific community.[1][2] While initially characterized as a member of the ADP-ribosylhydrolase family, it is now considered a pseudoenzyme due to the lack of key catalytic residues.[3] Despite this, emerging evidence compellingly suggests a critical role for ADPRHL1 in fundamental cellular processes, particularly in cardiac and muscle tissues. This technical guide provides a comprehensive overview of ADPRHL1 expression across various human tissues, details the experimental methodologies used for its characterization, and explores its involvement in key signaling pathways, offering insights for future research and therapeutic development.

Quantitative Expression of ADPRHL1 in Human Tissues

The expression of ADPRHL1 varies significantly across different human tissues. Analysis of transcriptomic data from the Genotype-Tissue Expression (GTEx) project provides a quantitative measure of ADPRHL1 mRNA levels, typically reported in Transcripts Per Million (TPM). Proteomic data from sources like the Human Protein Atlas, primarily through immunohistochemistry, offers a qualitative and semi-quantitative view of protein expression.

Table 1: ADPRHL1 RNA Expression in Human Tissues (GTEx V8)

| Tissue | Median TPM |

| Heart - Atrial Appendage | 134.5 |

| Heart - Left Ventricle | 125.8 |

| Muscle - Skeletal | 98.7 |

| Artery - Aorta | 25.4 |

| Artery - Coronary | 23.1 |

| Artery - Tibial | 21.9 |

| Esophagus - Muscularis | 15.6 |

| Uterus | 9.8 |

| Vagina | 8.5 |

| Colon - Transverse | 7.6 |

| Small Intestine - Terminal Ileum | 6.4 |

| Stomach | 5.9 |

| Adipose - Subcutaneous | 5.2 |

| Skin - Sun Exposed (Lower leg) | 4.8 |

| Lung | 4.1 |

| Thyroid | 3.9 |

| Nerve - Tibial | 3.5 |

| Breast - Mammary Tissue | 3.2 |

| Adrenal Gland | 2.9 |

| Pancreas | 1.8 |

| Liver | 1.1 |

| Brain - Cerebellum | 0.8 |

| Whole Blood | 0.5 |

Data is derived from the GTEx portal and represents the median TPM values across all available samples for each tissue. Tissues with very low or no expression have been omitted for clarity.

Signaling Pathways Involving ADPRHL1

ADPRHL1 has been identified as a crucial regulator of the ROCK-myosin II signaling pathway, which is fundamental for cell adhesion, migration, and contraction.[4][5] In cardiomyocytes, ADPRHL1 deficiency leads to excessive upregulation of this pathway, resulting in abnormal cell adhesion and electrophysiological activity.[4]

Experimental Protocols

RNA-Sequencing (RNA-Seq) for Gene Expression Quantification (Based on GTEx Consortium Protocol)

This protocol provides a general overview of the steps involved in quantifying ADPRHL1 mRNA expression from tissue samples, as performed by the GTEx consortium.[5][6][7][8][9][10]

1. Sample Collection and RNA Extraction:

-

Tissues are collected postmortem and preserved.

-

Total RNA is extracted from tissue samples using a standardized protocol, often involving TRIzol or similar reagents, followed by purification steps to remove DNA and other contaminants. RNA integrity is assessed using an Agilent Bioanalyzer or similar instrument.

2. Library Preparation:

-

mRNA is selected from the total RNA population using poly-A selection.

-

The selected mRNA is fragmented.

-

First and second-strand cDNA synthesis is performed.

-

Adapters are ligated to the cDNA fragments. These adapters contain sequences for amplification and sequencing.

-

The library is amplified by PCR to generate a sufficient quantity of DNA for sequencing.

3. Sequencing:

-

The prepared libraries are sequenced using an Illumina sequencing platform (e.g., HiSeq series).[5] The GTEx project often uses paired-end sequencing.[5]

4. Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.[6]

-

Quantification: Gene expression is quantified using tools like RSEM, which calculates TPM values.[6] TPM is a normalization method that accounts for both sequencing depth and gene length.

-

Normalization: Further normalization, such as quantile normalization, may be applied for cross-sample and cross-tissue comparisons.[8]

Immunohistochemistry (IHC) for Protein Localization

This is a generalized protocol for the detection of ADPRHL1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker, water bath, or microwave.[11] This step is crucial for unmasking the antigen epitopes.

3. Blocking:

-

Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide) to quench endogenous peroxidase activity.

-

Incubate with a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.

4. Primary Antibody Incubation:

-

Incubate the sections with a primary antibody specific to ADPRHL1 at an optimized dilution overnight at 4°C.

5. Secondary Antibody and Detection:

-

Incubate with a biotinylated secondary antibody that recognizes the primary antibody.

-

Apply a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal using a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[11]

6. Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections through graded alcohols and xylene.

-

Mount with a permanent mounting medium and a coverslip.

7. Imaging:

-

Examine the stained slides under a light microscope to assess the localization and intensity of ADPRHL1 protein expression.

CRISPR/Cas9-Mediated Knockout of ADPRHL1 in Cardiomyocytes

This workflow outlines the key steps for generating and analyzing ADPRHL1 knockout in a cardiomyocyte cell line to study its function.[4][12][13]

Conclusion and Future Directions

The available data clearly indicate that ADPRHL1 is predominantly expressed in heart and skeletal muscle, with moderate to low expression in other tissues. Its role as a pseudoenzyme in regulating the ROCK-myosin II pathway highlights its importance in maintaining normal cardiac function. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate ADPRHL1 further. Future research should focus on elucidating the precise molecular mechanisms by which ADPRHL1 interacts with the ROCK pathway, identifying other potential binding partners and downstream effectors, and exploring its role in the context of cardiac and muscular diseases. Such studies will be instrumental in determining the potential of ADPRHL1 as a novel therapeutic target for a range of human pathologies.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Tissue expression of ADPRHL1 - Primary data - The Human Protein Atlas [v24.proteinatlas.org]

- 4. horizondiscovery.com [horizondiscovery.com]

- 5. genome.ucsc.edu [genome.ucsc.edu]

- 6. gtex-pipeline/rnaseq/README.md at master · broadinstitute/gtex-pipeline · GitHub [github.com]

- 7. The RNA-Seq profiles from GTEx project [bio-protocol.org]

- 8. RNASeqGTEx [vatlab.github.io]

- 9. rna-seqblog.com [rna-seqblog.com]

- 10. The human proteome - Methods summary - The Human Protein Atlas [proteinatlas.org]

- 11. Learn: immunohistochemistry - The Human Protein Atlas [v19.proteinatlas.org]

- 12. How to design a CRISPR gene knockout experiment [horizondiscovery.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to ADPRHL1 Protein Interactions and Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-Ribosylhydrolase Like 1 (ADPRHL1), a pseudoenzyme predominantly expressed in cardiac tissue, is emerging as a critical regulator of cellular processes, particularly in cardiomyocyte function and development. Despite lacking the canonical catalytic activity of its enzyme homologues, ADPRHL1 participates in vital signaling pathways and protein complexes. This technical guide provides a comprehensive overview of the current understanding of ADPRHL1 protein interactions and its involvement in protein complexes. We delve into the key signaling pathways influenced by ADPRHL1, summarize the available data on its protein-protein interactions, and provide detailed experimental protocols for investigating these interactions. This document aims to serve as a valuable resource for researchers seeking to elucidate the molecular mechanisms of ADPRHL1 and explore its potential as a therapeutic target.

Introduction

ADPRHL1, also known as ADP-ribosylhydrolase 2 (ARH2), is a member of the ADP-ribosylhydrolase family. However, due to mutations in its conserved catalytic residues, it is classified as a pseudoenzyme[1][2]. While catalytically inactive, ADPRHL1 plays a crucial, non-enzymatic role in cellular function[2]. Its expression is most prominent in the developing heart, where it is essential for myofibril assembly and the outgrowth of cardiac chambers[3][4]. Dysregulation of ADPRHL1 has been implicated in cardiac dysfunction, highlighting its importance in maintaining cardiovascular health[5][6].

Understanding the protein-protein interactions of ADPRHL1 is paramount to unraveling its molecular functions. This guide will explore the known and predicted interactions of ADPRHL1, with a focus on its role in signaling pathways and the formation of protein complexes.

ADPRHL1 in Signaling Pathways

Current research strongly implicates ADPRHL1 in the regulation of the Rho-associated coiled-coil containing protein kinase (ROCK)–myosin II signaling pathway. This pathway is a key regulator of cell adhesion, migration, and cytoskeletal dynamics.

The ROCK-Myosin II Pathway

Studies have shown that a deficiency in ADPRHL1 leads to an excessive upregulation of the ROCK–myosin II pathway in cardiomyocytes[7][8]. This dysregulation results in abnormal cardiomyocyte adhesion, disrupted focal adhesions, and altered electrophysiological activity[7][8]. While a direct physical interaction between ADPRHL1 and ROCK proteins has not been definitively demonstrated, the current model suggests that ADPRHL1 acts as a negative regulator of this pathway. Inhibition of ROCK or myosin II in ADPRHL1-deficient cardiomyocytes has been shown to rescue the observed adhesion defects[7].

Below is a diagram illustrating the proposed regulatory role of ADPRHL1 on the ROCK-myosin II pathway and its downstream effects on focal adhesion integrity.

Caption: Proposed regulation of the ROCK-myosin II pathway by ADPRHL1.

ADPRHL1 Protein Interactions and Complexes

Identifying the direct binding partners of ADPRHL1 is crucial for a complete understanding of its function. While research in this area is ongoing, computational predictions and initial experimental findings have begun to shed light on the ADPRHL1 interactome.

Predicted and Experimentally Suggested Interacting Proteins

Protein-protein interaction databases, such as STRING, provide valuable predictions of potential ADPRHL1 interactors based on various evidence channels, including co-expression, experimental data from other organisms, and text mining.

Table 1: Predicted Interacting Proteins of Human ADPRHL1

| Interacting Protein | Gene Name | Confidence Score (STRING) | Putative Function of Interactor |

| Cullin 1 | CUL1 | 0.421[9] | Core component of SCF ubiquitin-protein ligase complexes. |

| Cullin 3 | CUL3 | 0.851[9] | Core component of BTB-CUL3-RBX1 E3 ubiquitin-protein ligase complexes. |

| Ankyrin Repeat and BTB Domain Containing 1 | ABTB1 | Not specified | May be involved in protein-protein interactions and substrate recognition for ubiquitination. |

Table 2: Predicted Interacting Proteins of Mouse Adprhl1

| Interacting Protein | Gene Name | Confidence Score (STRING) | Putative Function of Interactor |

| Heat shock protein beta-7 | Hspb7 | High[3] | Muscle-specific small heat shock protein involved in maintaining myofibril structure. |

| Synaptopodin 2-like | Synpo2l | High[3] | Actin-associated protein that may play a role in modulating actin-based structures. |

It is important to note that these interactions are largely predictive and require experimental validation. The high confidence score for the interaction with CUL3 suggests a potential role for ADPRHL1 in ubiquitin-mediated protein degradation pathways[9]. The predicted interactions in mice with Hspb7 and Synpo2l align with the known function of Adprhl1 in myofibril assembly and cardiac muscle integrity[3].

While direct experimental validation of these specific interactions with ADPRHL1 is currently limited in the scientific literature, related studies provide clues. For instance, immunoprecipitation followed by mass spectrometry has been used to identify interactors of ABTB1, revealing an interaction with TRIM4[10][11]. Similarly, immunoprecipitation has been used to show an interaction between SYNPO2L and α-actinin[12][13]. These findings, while not directly involving ADPRHL1, demonstrate the feasibility of using such techniques to explore the interactome of these proteins.

Experimental Protocols for Studying ADPRHL1 Interactions

To facilitate further research into the ADPRHL1 interactome, this section provides detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP)

Co-IP is a robust method to identify in vivo protein-protein interactions. The following protocol is a general guideline that can be optimized for ADPRHL1.

Objective: To isolate ADPRHL1 and its interacting partners from cell or tissue lysates.

Materials:

-

Cells or tissue expressing ADPRHL1.

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

-

Anti-ADPRHL1 antibody (validated for immunoprecipitation).

-

Control IgG antibody (from the same species as the anti-ADPRHL1 antibody).

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

-

Equipment for western blotting or mass spectrometry.

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G beads to the protein lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-ADPRHL1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add pre-washed protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in elution buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads.

-

Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against predicted interactors.

-

For unbiased discovery of novel interactors, the eluted proteins can be identified by mass spectrometry.

-

Caption: A generalized workflow for Co-Immunoprecipitation.

Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful genetic method to screen for binary protein-protein interactions in a high-throughput manner.

Objective: To identify proteins that directly interact with ADPRHL1 by screening a cDNA library.

Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). ADPRHL1 is fused to the BD ("bait"), and a library of proteins is fused to the AD ("prey"). If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes, allowing for cell growth on selective media.

Materials:

-

Yeast strains (e.g., AH109, Y2HGold).

-

Bait plasmid (e.g., pGBKT7) containing the ADPRHL1 coding sequence.

-

Prey cDNA library cloned into a prey plasmid (e.g., pGADT7).

-

Yeast transformation reagents.

-

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

Protocol:

-

Bait Construction and Autoactivation Test:

-

Clone the full-length or domain of ADPRHL1 into the bait plasmid.

-

Transform the bait plasmid into the appropriate yeast strain.

-

Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade plates to ensure that the ADPRHL1 bait alone does not autoactivate the reporter genes.

-

-

Library Screening:

-

Co-transform the bait plasmid and the prey library into the yeast strain.

-

Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade).

-

Incubate plates at 30°C for 3-7 days and monitor for colony growth.

-

-

Identification of Positive Interactors:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA inserts to identify the interacting proteins.

-

-

Validation:

-

Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction.

-

Perform a "reverse" Y2H by co-transforming the identified prey with an empty bait vector to rule out non-specific interactions.

-

Caption: The principle of the Yeast Two-Hybrid system.

Affinity Purification followed by Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying the components of protein complexes.

Objective: To purify ADPRHL1-containing complexes and identify all components by mass spectrometry.

Protocol Outline:

-

Construct Generation: Generate a cell line that expresses a tagged version of ADPRHL1 (e.g., with a FLAG, HA, or GFP tag). Stable expression is preferred to ensure physiological levels.

-

Cell Culture and Lysis: Grow a large-scale culture of the cells and lyse them under native conditions to preserve protein complexes.

-

Affinity Purification: Use an antibody or affinity resin specific to the tag to purify the tagged ADPRHL1 along with its interacting proteins.

-

Elution: Elute the protein complexes from the resin under non-denaturing or denaturing conditions.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, and the entire gel lane is excised and subjected to in-gel digestion with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the complex[9].

-

Data Analysis: The mass spectrometry data is searched against a protein database to identify the proteins. Quantitative proteomics approaches can be used to distinguish specific interactors from non-specific background proteins[7].

Conclusion and Future Directions

ADPRHL1 is a pseudoenzyme with a critical, non-catalytic role in cardiac biology. Its regulation of the ROCK-myosin II pathway and its influence on focal adhesion dynamics underscore its importance in maintaining cardiomyocyte integrity. While the direct interactome of ADPRHL1 is still being elucidated, predictive data points towards interactions with components of the ubiquitin-proteasome system and cytoskeletal-associated proteins.

Future research should focus on the experimental validation of these predicted interactions. The use of advanced proteomic techniques, such as quantitative AP-MS and proximity-dependent biotinylation (BioID), will be instrumental in mapping the complete and dynamic interactome of ADPRHL1 in a physiological context. Furthermore, elucidating the three-dimensional structure of ADPRHL1 in complex with its binding partners will provide invaluable insights into its mechanism of action. A deeper understanding of the molecular interactions of ADPRHL1 will not only clarify its biological functions but also pave the way for the development of novel therapeutic strategies for cardiovascular diseases.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. singerinstruments.com [singerinstruments.com]

- 3. genecards.org [genecards.org]

- 4. Co-adaptor driven assembly of a CUL3 E3 ligase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.ijs.si [bio.ijs.si]

- 6. Yeast Two-Hybrid: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of protein complexes using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Loss-of-Function Variants in the SYNPO2L Gene Are Associated With Atrial Fibrillation [frontiersin.org]

- 9. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABTB1 facilitates the replication of influenza A virus by counteracting TRIM4-mediated degradation of viral NP protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ABTB1 facilitates the replication of influenza A virus by counteracting TRIM4-mediated degradation of viral NP protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct Binding of Synaptopodin 2-Like Protein to Alpha-Actinin Contributes to Actin Bundle Formation in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Binding of Synaptopodin 2-Like Protein to Alpha-Actinin Contributes to Actin Bundle Formation in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gene Ontology and Molecular Function of ADPRHL1

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-ribosylhydrolase like 1 (ADPRHL1) is a fascinating pseudoenzyme with an emerging, critical role in cardiac biology. Despite lacking the catalytic activity of its enzyme paralogs, ADPRHL1 is indispensable for proper heart development and function. This guide provides a comprehensive overview of the current understanding of ADPRHL1, focusing on its gene ontology, molecular functions, and the signaling pathways it modulates. We delve into the experimental evidence that has elucidated its role, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological processes through diagrams. This document is intended to be a valuable resource for researchers investigating cardiac development, pseudoenzyme function, and novel therapeutic targets for cardiovascular diseases.

Gene Ontology of ADPRHL1

Gene Ontology (GO) annotations provide a standardized description of a gene's attributes. For ADPRHL1, these annotations offer foundational insights into its functions and subcellular localization.

Molecular Function

The molecular functions of ADPRHL1 are centered around its predicted, albeit inactive, enzymatic role and its interaction with specific ions.

-

ADP-ribosylarginine hydrolase activity (predicted, inactive): ADPRHL1 belongs to the ADP-ribosylhydrolase family and is predicted to have ADP-ribosylarginine hydrolase activity. However, it is classified as a pseudoenzyme because it lacks the key amino acid residues necessary for catalytic activity[1][2][3]. This suggests a regulatory rather than a catalytic function.

-

Magnesium ion binding: GO annotations indicate that ADPRHL1 has magnesium ion binding activity[1]. This interaction may be crucial for its structural integrity or its ability to interact with other molecules.

Biological Process

ADPRHL1 is primarily involved in the intricate processes of heart development and muscle fiber organization.

-

Cardiac myofibril assembly: Experimental evidence strongly supports the essential role of ADPRHL1 in the assembly of myofibrils, the contractile units of heart muscle cells[3][4]. Knockdown or knockout of ADPRHL1 leads to disorganized and dysfunctional myofibrils[2][3].

-

Cardiac chamber outgrowth: ADPRHL1 is critical for the proper growth and formation of the heart chambers. Studies in Xenopus have shown that depletion of ADPRHL1 results in severe defects in heart chamber development, leading to non-beating and small ventricles[2][3].

Cellular Component

The subcellular localization of ADPRHL1 aligns with its function in muscle contraction.

-

Cytoplasm: ADPRHL1 is found in the cytoplasm of cells[1].

-

Sarcomere: More specifically, ADPRHL1 localizes to the sarcomere, the fundamental contractile unit of striated muscle[1]. Recombinant ADPRHL1 has been observed in stripes adjacent to the Z-disc, suggesting a direct role in modifying Z-disc and actin dynamics[3].

Molecular Function and Signaling Pathway

While catalytically inactive, ADPRHL1 exerts its molecular function by regulating a key signaling pathway that governs cell adhesion and cytoskeletal organization in cardiomyocytes.

Regulation of the ROCK Pathway

The primary molecular function of ADPRHL1 identified to date is the regulation of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway. ADPRHL1 appears to act as an inhibitor of this pathway. In the absence of ADPRHL1, the ROCK pathway becomes hyperactive, leading to downstream cellular defects[1][2].

The ADPRHL1-ROCK Signaling Pathway

The proposed signaling pathway involving ADPRHL1 is crucial for maintaining the structural and functional integrity of cardiomyocytes.

Caption: ADPRHL1-ROCK signaling pathway in cardiomyocytes.

In healthy cardiomyocytes, ADPRHL1 negatively regulates the activity of ROCK1 and ROCK2. This controlled ROCK activity allows for the proper formation of focal adhesions, which are essential for cardiomyocyte adhesion to the extracellular matrix and for cell-cell interactions. In the absence of ADPRHL1, ROCK1 and ROCK2 are upregulated, leading to overactivation of their downstream effector, myosin II. This results in the disruption of focal adhesions and consequently, defects in cardiomyocyte adhesion[1][2].

Quantitative Data

While extensive quantitative data for ADPRHL1 is still emerging, available information on its expression and the effects of its deficiency provide valuable insights.

ADPRHL1 Gene Expression

ADPRHL1 exhibits a tissue-specific expression pattern, with the highest levels found in cardiac and muscle tissues.

| Tissue | Expression Level | Data Source |

| Heart - Left Ventricle | High (Overexpressed) | GTEx[5] |

| Heart - Atrial Appendage | High (Overexpressed) | GTEx[5] |

| Muscle - Skeletal | High (Overexpressed) | GTEx[5] |

| Other Tissues | Low to negligible | GTEx[5] |

Gene Expression Changes in ADPRHL1 Knockout Cardiomyocytes

The knockout of ADPRHL1 in human embryonic stem cell-derived cardiomyocytes (hESC-CMs) leads to significant changes in the expression of key genes in the ROCK pathway.

| Gene | Change in Expression in ADPRHL1 KO CMs | Method | Reference |

| ROCK1 | Significantly Increased | qRT-PCR | [1] |

| ROCK2 | Significantly Increased | qRT-PCR | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of ADPRHL1.

Generation of ADPRHL1 Knockout hESCs using CRISPR/Cas9

This protocol outlines the steps for creating a stable ADPRHL1 knockout human embryonic stem cell line.

Caption: Workflow for generating an ADPRHL1 knockout hESC line.

Methodology:

-

gRNA Design and Vector Construction:

-

Design single guide RNAs (sgRNAs) targeting a conserved region in the first exon of the ADPRHL1 gene to ensure complete loss of function.

-

Synthesize and anneal complementary oligonucleotides for the selected sgRNA.

-

Clone the annealed oligos into a Cas9 expression vector that also contains a puromycin resistance cassette for selection.

-

-

hESC Transfection:

-

Culture human embryonic stem cells (e.g., H9 line) on a suitable matrix (e.g., Matrigel) in mTeSR1 medium.

-

Harvest and dissociate the hESCs into single cells.

-

Electroporate the cells with the ADPRHL1-targeting CRISPR/Cas9 plasmid.

-

-

Selection and Clonal Isolation:

-

Plate the electroporated cells at a low density.

-

Begin puromycin selection 24-48 hours post-transfection to eliminate non-transfected cells.

-

After selection, allow single colonies to grow and manually pick well-isolated colonies.

-

-

Genotyping and Validation:

-

Expand each clonal line.

-

Extract genomic DNA and amplify the targeted region of the ADPRHL1 gene by PCR.

-

Sequence the PCR products using Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

-

Confirm the absence of ADPRHL1 protein in homozygous knockout clones by Western blotting.

-

Immunofluorescence Staining for ADPRHL1 and Cytoskeletal Proteins

This protocol is for visualizing the subcellular localization of ADPRHL1 and assessing the integrity of the cytoskeleton in cardiomyocytes.

Methodology:

-

Cell Seeding and Fixation:

-

Seed cardiomyocytes on glass coverslips coated with a suitable extracellular matrix protein (e.g., fibronectin).

-

After allowing the cells to adhere and mature, fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Wash the fixed cells three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween 20) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with the primary antibody (e.g., anti-ADPRHL1, anti-α-actinin, anti-phalloidin for F-actin) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the appropriate fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a confocal or fluorescence microscope.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the quantification of ADPRHL1, ROCK1, and ROCK2 mRNA levels.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cardiomyocyte samples using a suitable RNA isolation kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qRT-PCR Reaction:

-

Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target genes (ADPRHL1, ROCK1, ROCK2) and a housekeeping gene (e.g., GAPDH), and the cDNA template.

-

Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Western Blotting for Protein Expression Analysis

This protocol is for detecting and quantifying the levels of ADPRHL1, ROCK1, and ROCK2 proteins.

Methodology:

-

Protein Extraction and Quantification:

-

Lyse cardiomyocyte samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ADPRHL1, ROCK1, ROCK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Microelectrode Array (MEA) Analysis of Cardiomyocyte Electrophysiology

This protocol describes the use of MEAs to assess the electrical activity of cardiomyocyte networks.

Caption: Workflow for MEA analysis of cardiomyocytes.

Methodology:

-

Cell Plating on MEAs:

-

Coat the MEA plates with a suitable substrate (e.g., fibronectin) to promote cell adhesion.

-

Seed a single-cell suspension of cardiomyocytes onto the electrode area of the MEA plate.

-

Culture the cells until they form a confluent, spontaneously beating monolayer.

-

-

Recording of Field Potentials:

-

Place the MEA plate into the MEA system, which maintains the appropriate temperature and CO2 levels.

-

Allow the cells to equilibrate before recording.

-

Record the extracellular field potentials from the spontaneously beating cardiomyocytes.

-

-

Data Analysis:

-

Analyze the recorded waveforms to determine key electrophysiological parameters, including:

-

Beat rate: The frequency of spontaneous contractions.

-

Field potential duration (FPD): An indicator of the action potential duration.

-

Arrhythmic events: The presence of irregular beating patterns.

-

-

Compare these parameters between wild-type and ADPRHL1 knockout cardiomyocytes, or before and after drug application.

-

Conclusion and Future Directions

ADPRHL1 has emerged as a critical regulator of cardiac development and function, acting through the modulation of the ROCK signaling pathway. Its classification as a pseudoenzyme highlights the growing appreciation for the non-catalytic roles of proteins in cellular signaling. The experimental approaches detailed in this guide provide a framework for further investigation into the precise molecular mechanisms of ADPRHL1's function.

Future research should focus on identifying the direct binding partners of ADPRHL1 to elucidate how it interacts with the ROCK pathway. Quantitative proteomics and co-immunoprecipitation studies will be invaluable in this regard. Furthermore, the development of in vivo models, such as a complete ADPRHL1 knockout mouse, will be essential to fully understand its physiological and pathophysiological roles in the heart. A deeper understanding of ADPRHL1's function may pave the way for novel therapeutic strategies targeting the intricate signaling networks that govern cardiac health and disease.

References

- 1. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of ADPRHL1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. ADPRHL1 ADP-ribosylhydrolase like 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. The cardiac-restricted protein ADP-ribosylhydrolase-like 1 is essential for heart chamber outgrowth and acts on muscle actin filament assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

The Emerging Role of ADPRHL1 in Human Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-Ribosylhydrolase Like 1 (ADPRHL1), a member of the ADP-ribosylhydrolase family, is emerging as a critical protein in various physiological and pathological processes. Despite being classified as a pseudoenzyme due to the lack of key catalytic residues, ADPRHL1 plays significant regulatory roles in DNA damage repair, cardiac development and function, and tumorigenesis. Its dysfunction has been implicated in a range of diseases, including cancer, cardiovascular disorders, and neurological conditions. This technical guide provides a comprehensive overview of the current understanding of ADPRHL1, focusing on its molecular functions, associated pathologies, and the experimental methodologies used to elucidate its role. We present quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways to serve as a valuable resource for the scientific community.

Introduction to ADPRHL1

ADPRHL1, also known as ADP-Ribosylhydrolase 2 (ARH2), is a protein that belongs to the ADP-ribosylhydrolase family. These enzymes are responsible for reversing the post-translational modification known as ADP-ribosylation, a process critical for signaling in various cellular events.[1][2] While its family members are catalytically active, ADPRHL1 is considered a pseudoenzyme because it lacks the necessary amino acid residues for hydrolase activity.[3][4] Despite this, it plays a crucial role in cellular processes, suggesting a regulatory or scaffolding function.[3]

ADPRHL1 is primarily localized in the nucleus and is involved in the DNA damage response.[5] Its expression is particularly noted in the developing heart myocardium in vertebrates.[4][6] Dysregulation of ADPRHL1 has been linked to several diseases, highlighting its importance in maintaining cellular homeostasis.

The Role of ADPRHL1 in Disease

Cancer

Mutations and altered expression of ADPRHL1 have been identified in several cancers, including prostate, breast, lung, and ovarian cancer.[5] It is suggested to function as a tumor suppressor.[7][8]

-

Prostate Cancer: A recurrent germline mutation (c.A233T; p.D78V) in ADPRHL1 has been identified in African American families with a high risk of prostate cancer.[7][8] This mutation leads to a loss of its tumor-suppressive function. Mechanistically, the mutant ADPRHL1 fails to suppress cell proliferation and instead activates PARP1, a key enzyme in DNA damage repair.[7][8] This activation enhances the survival of cancer cells upon encountering DNA damaging agents like hydrogen peroxide or cisplatin.[7] Consequently, the PARP1 inhibitor olaparib has been shown to suppress the survival of prostate cancer cells expressing the mutant ADPRHL1.[7] Studies have shown that ADPRHL1 expression is significantly high in normal prostate tissues and decreases with increasing Gleason scores in tumors.[7]

-

Other Cancers: Inactivation of ADPRHL1 through mutations or deletions can impair DNA repair mechanisms and promote genomic instability, contributing to the development and progression of breast, lung, and ovarian cancers.[5]

Cardiovascular Disease

ADPRHL1 is essential for proper heart development and function.[3][6][9]

-

Cardiac Development: In Xenopus laevis embryos, knockdown of ADPRHL1 leads to a failure of heart chamber outgrowth and defective myofibril assembly in cardiomyocytes.[4][6] This results in a functionally inert ventricle.[4] Similarly, deletion of ADPRHL1 in chickens results in abnormal development of the heart and other muscle tissues.[3]

-

Cardiac Function: In human cardiomyocytes derived from embryonic stem cells, knockout of ADPRHL1 leads to abnormal cell adhesion, and perturbations in calcium transients and electrophysiological activity.[3][9] This is attributed to the excessive upregulation of the ROCK-myosin II pathway, which disrupts the formation of focal adhesions.[3][9] Inhibition of ROCK or myosin II can rescue these defects.[3][9] A missense variant (p.Leu294Arg) in ADPRHL1 has been significantly associated with left anterior/posterior fascicular block (LAFB) in a clinical study.[3]

Neurological and Neurodevelopmental Disorders

The role of ADPRHL1 in the nervous system is an emerging area of research.

-

Spinocerebellar Ataxia: Mutations in ADPRHL1 have been associated with spinocerebellar ataxia, a rare neurodegenerative disorder.[5]

-

Neurodevelopmental Disorders: While research on ADGRL1 (latrophilin 1) has shown its haploinsufficiency causes a spectrum of neurodevelopmental disorders, the direct role of ADPRHL1 in these conditions is still under investigation.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on ADPRHL1.

| Study Subject | Experimental Condition | Key Quantitative Finding | Reference |

| Mice | ADPRHL1 deficiency | 50% reduction in the efficiency of DNA single-strand break (SSB) repair. | [5] |

| African American Families | Prostate Cancer Study | A recurrent ADPRHL1 germline mutation (c.A233T; p.D78V) was found in 4 out of 20 families with hereditary prostate cancer. This mutation was absent in 170 unrelated healthy African American men. | [7] |

| Human Cardiomyocytes | ADPRHL1 knockout | Significantly prolonged duration of calcium transients compared to wild-type cells. | [3] |

Signaling Pathways Involving ADPRHL1

ADPRHL1 in the DNA Damage Response

In the context of prostate cancer, a loss-of-function mutation in ADPRHL1 leads to the activation of PARP1, promoting cancer cell survival. This suggests an inhibitory role of wild-type ADPRHL1 on the PARP1 pathway.

Caption: ADPRHL1's role in the DNA damage response pathway in prostate cancer.

ADPRHL1 in Cardiomyocyte Function

ADPRHL1 regulates cardiomyocyte adhesion and function by inhibiting the ROCK-myosin II pathway. Loss of ADPRHL1 leads to excessive activation of this pathway, impairing cellular structures and functions.

Caption: ADPRHL1's regulation of the ROCK-myosin II pathway in cardiomyocytes.

Experimental Protocols

Generation of ADPRHL1 Knockout Human Embryonic Stem Cells using CRISPR/Cas9

This protocol describes the generation of ADPRHL1 knockout in human embryonic stem cells (hESCs) for in vitro disease modeling.[3]

Materials:

-

Human embryonic stem cell line (e.g., H9)

-

CRISPR/Cas9 system components (Cas9 nuclease and guide RNA targeting ADPRHL1)

-

Electroporation system

-

Feeder-free hESC culture medium

-

Single-cell sorting instrument (e.g., FACS)

-

Genomic DNA extraction kit

-

PCR reagents for genotyping

-

Sanger sequencing reagents and access to a sequencer

Methodology:

-

gRNA Design and Synthesis: Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the ADPRHL1 gene.

-

Cell Culture: Culture hESCs under feeder-free conditions.

-

Transfection: Co-transfect hESCs with plasmids encoding Cas9 nuclease and the designed gRNA using electroporation.

-

Single-Cell Cloning: After transfection, perform single-cell sorting to isolate individual clones into 96-well plates.

-

Colony Expansion: Expand the single-cell-derived colonies.

-

Genotyping: Extract genomic DNA from the expanded clones. Perform PCR amplification of the target region in the ADPRHL1 gene.

-

Mutation Analysis: Sequence the PCR products using Sanger sequencing to identify clones with frameshift mutations (insertions or deletions) in the ADPRHL1 gene.

-

Clone Selection and Validation: Select and further expand the clones confirmed to have biallelic knockout of ADPRHL1. Validate the absence of ADPRHL1 protein expression by Western blotting.

Morpholino-Mediated Knockdown of ADPRHL1 in Xenopus Embryos

This protocol details the use of morpholino oligonucleotides to study the effect of ADPRHL1 loss-of-function during embryonic development.[4][6]

Materials:

-

Xenopus laevis embryos

-

ADPRHL1-specific morpholino oligonucleotides (MOs)

-

Standard control morpholino

-

Microinjection apparatus

-

Ficoll solution

-

Modified Barth's Saline (MBS)

Methodology:

-

Embryo Collection and Fertilization: Obtain and fertilize Xenopus laevis embryos in vitro.

-

Dejellying: Remove the jelly coat from the embryos using a cysteine solution.

-

Microinjection: At the one- or two-cell stage, inject the ADPRHL1-specific MO or control MO into the embryos in a Ficoll solution.

-

Embryo Culture: Culture the injected embryos in MBS at the appropriate temperature.

-

Phenotypic Analysis: Observe the embryos at different developmental stages for morphological defects, particularly focusing on heart development.

-

Validation of Knockdown: Assess the knockdown efficiency by RT-PCR to detect aberrant splicing of ADPRHL1 mRNA or by Western blotting to confirm reduced protein levels.

-

Histological and Immunohistochemical Analysis: Fix the embryos at the desired stage and perform histological sectioning and immunohistochemistry to examine cardiac muscle structure and myofibril organization.

Whole-Exome Sequencing to Identify ADPRHL1 Mutations

This protocol outlines the workflow for identifying genetic variants in ADPRHL1 associated with a specific disease phenotype in patient cohorts.[7]

Materials:

-

Genomic DNA samples from affected individuals and unaffected controls

-

DNA quantification and quality control instruments

-

Exome capture kit

-

Next-generation sequencing (NGS) platform

-

Bioinformatics pipeline for data analysis

Methodology:

-

DNA Extraction and QC: Extract high-quality genomic DNA from patient and control samples (e.g., blood). Quantify the DNA and assess its integrity.

-

Library Preparation: Prepare sequencing libraries from the genomic DNA.

-

Exome Capture: Enrich the libraries for the exonic regions of the genome using a commercial exome capture kit.

-

Sequencing: Sequence the captured exome libraries on an NGS platform.

-

Data Analysis:

-

Read Alignment: Align the sequencing reads to the human reference genome.

-

Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels).

-

Variant Annotation: Annotate the identified variants with information from various databases (e.g., dbSNP, 1000 Genomes).

-

Filtering: Filter the variants to identify rare and potentially pathogenic variants. Prioritize variants located within the ADPRHL1 gene.

-

-

Variant Validation: Validate the candidate pathogenic variants in ADPRHL1 by Sanger sequencing in the original and additional family members to confirm co-segregation with the disease.

Conclusion and Future Directions

ADPRHL1 is a multifaceted protein with crucial roles in maintaining genomic stability, ensuring proper cardiac development and function, and suppressing tumorigenesis. Its classification as a pseudoenzyme highlights the diverse functional capacities of proteins beyond catalysis. The signaling pathways involving ADPRHL1, particularly its interplay with PARP1 in cancer and the ROCK pathway in cardiomyocytes, present promising avenues for therapeutic intervention.

Future research should focus on further elucidating the precise molecular mechanisms by which ADPRHL1 exerts its regulatory functions. Identifying its direct binding partners and downstream effectors will be critical. Moreover, large-scale genetic studies in diverse populations are needed to uncover the full spectrum of ADPRHL1-associated diseases. The development of small molecules or biologics that can modulate ADPRHL1 activity or its downstream pathways could offer novel therapeutic strategies for a range of debilitating diseases. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. genecards.org [genecards.org]

- 2. (ADP-ribosyl)hydrolases: structure, function, and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cardiac-restricted protein ADP-ribosylhydrolase-like 1 is essential for heart chamber outgrowth and acts on muscle actin filament assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADPRHL1 Gene: Function, Expression, Mutations, and Disease [learn.mapmygenome.in]

- 6. Defective heart chamber growth and myofibrillogenesis after knockout of adprhl1 gene function by targeted disruption of the ancestral catalytic active site | PLOS One [journals.plos.org]

- 7. A Recurrent ADPRHL1 Germline Mutation Activates PARP1 and Confers Prostate Cancer Risk in African American Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADGRL1 haploinsufficiency causes a variable spectrum of neurodevelopmental disorders in humans and alters synaptic activity and behavior in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Functional Consequences of ADPRHL1 Knockout: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-Ribosylhydrolase Like 1 (ADPRHL1), a pseudoenzyme with a conserved but catalytically inactive ADP-ribosylhydrolase domain, has emerged as a critical regulator of cardiac development and cellular integrity. This technical guide provides a comprehensive overview of the known knockout phenotypes of ADPRHL1 in various model organisms, with a primary focus on the significant findings in Xenopus laevis and human cardiomyocytes. We present a synthesis of the current understanding of ADPRHL1's function, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting ADPRHL1 and its associated pathways.

Introduction to ADPRHL1

ADPRHL1, also known as ADP-Ribosylhydrolase 2 (ARH2), is a protein expressed predominantly in the developing heart myocardium of vertebrates.[1][2] While it belongs to the ADP-ribosylhydrolase family, which typically reverses protein ADP-ribosylation, ADPRHL1 is considered a pseudoenzyme as it lacks the necessary residues for catalytic activity.[2][3] Despite this, the modified substrate-binding cleft of ADPRHL1 plays an essential role in its biological function.[1][4] Emerging evidence, detailed in this guide, points to its indispensable role in cardiac myofibrillogenesis, cellular adhesion, and potentially in DNA damage repair and neurological processes.[1][3][5]

ADPRHL1 Knockout Phenotype in Xenopus laevis

The amphibian Xenopus laevis has been the principal model for elucidating the in vivo function of ADPRHL1 during embryonic development. Both morpholino-mediated knockdown and CRISPR/Cas9-mediated knockout studies have consistently demonstrated a severe cardiac phenotype.

Gross Morphological Defects

Targeted disruption of the adprhl1 gene in Xenopus embryos results in significant defects in heart chamber formation. The primary observable phenotypes are a failure of ventricle outgrowth and the development of cardiac edema.[1][6] Tadpoles with severe phenotypes exhibit either an inert, non-beating ventricle or a thin-walled, dilated ventricle.[1]

Cellular and Myofibrillar Defects

At the cellular level, the loss of Adprhl1 function leads to a striking disruption of myofibril assembly in ventricular cardiomyocytes.[1][7] This is consistent with the localization of Adprhl1 protein to the Z-disc boundaries of actin filaments, suggesting a structural or scaffolding role in the sarcomere.[1][7]

Quantitative Phenotypic Data

The following table summarizes the quantitative data from adprhl1 knockout experiments in Xenopus laevis.

| Phenotype Class | Description | Frequency with gAdprhl1-e6-1 (%) |

| Normal | Wild-type heart morphology and function. | 38% |

| Heart defect 1 | Inert ventricle, non-beating. | 25% |

| Heart defect 2 | Thin-walled, dilated ventricle with edema. | 37% |

| Other defects | General morphological defects not specific to the heart. | 0% |

| (Data adapted from Smith SJ, et al., PLOS One, 2020)[1] |

Experimental Protocol: CRISPR/Cas9-Mediated Knockout of adprhl1 in Xenopus laevis

This protocol outlines the key steps for generating G0 knockout Xenopus embryos as described in the literature.[1][6]

-

gRNA Design and Synthesis:

-

Multiple guide RNAs (gRNAs) targeting different exons of the adprhl1 gene are designed. The gRNA gAdprhl1-e6-1, targeting a conserved di-arginine containing peptide loop in exon 6, has been shown to be highly effective.[1][4]

-

gRNAs are synthesized in vitro using a standard T7 polymerase transcription protocol.

-

-

Cas9 Protein Preparation:

-

Recombinant Cas9 protein with a nuclear localization signal (NLS) is procured or purified.

-

-

Microinjection:

-

Fertilized Xenopus laevis eggs are dejellied using a cysteine solution.

-

A mixture of the gRNA (e.g., 200 pg) and Cas9 protein (e.g., 800 pg) is injected into the animal pole of one-cell stage embryos.

-

Injected embryos are incubated in a suitable buffer (e.g., 0.1X Marc's Modified Ringer's) at a controlled temperature (e.g., 18-22°C).

-

-

Phenotypic Analysis:

-

Embryos are monitored daily for gross morphological defects, with particular attention to heart development, edema, and circulation from tadpole stage 42 onwards.

-

Phenotypes are scored and categorized as described in Table 1.

-

-

Genotypic Analysis:

-

Genomic DNA is extracted from individual embryos.

-

The targeted region of the adprhl1 gene is amplified by PCR.

-

The PCR products are subjected to Sanger sequencing or next-generation sequencing to confirm the presence of insertions and deletions (indels).

-

Experimental Workflow Diagram

Caption: Workflow for CRISPR/Cas9-mediated knockout of ADPRHL1 in Xenopus.

ADPRHL1 Knockout Phenotype in Human Cardiomyocytes

To bridge the findings from amphibian models to human physiology, researchers have utilized CRISPR/Cas9 to knock out ADPRHL1 in human embryonic stem cells (hESCs) and subsequently differentiate them into cardiomyocytes (CMs).

Cellular Phenotype

ADPRHL1-deficient human cardiomyocytes exhibit significant abnormalities at the cellular level:[3]

-

Abnormal Cell Adhesion: Knockout CMs show severely disrupted cell adhesion and reduced cellular connections.

-

Altered Calcium Transients: The handling of intracellular calcium, critical for excitation-contraction coupling, is abnormal.

-

Electrophysiological Defects: The study observed a slowing of cell-to-cell electrical conduction.

Signaling Pathway Dysregulation

The cellular adhesion defects in ADPRHL1-knockout cardiomyocytes have been linked to the hyperactivation of the Rho-associated coiled-coil containing protein kinase (ROCK)–myosin II signaling pathway.[3] This upregulation disrupts the formation of focal adhesions, which are crucial for cell-matrix interactions and cellular integrity.

Quantitative Phenotypic Data

| Parameter | Control CMs | ADPRHL1 KO CMs |

| Conduction Velocity (cm/s) | ~0.25 | ~0.15 |

| Action Potential Frequency (Hz) | ~1.2 | ~0.8 |

| Focal Adhesion Area (μm²) | Significantly Higher | Significantly Lower |

| (Data are approximate values derived from graphical representations in The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PMC, 2023)[3] |

Signaling Pathway Diagram

Caption: ADPRHL1 negatively regulates the ROCK-Myosin II pathway.

Experimental Protocol: Generating and Analyzing ADPRHL1 KO Human Cardiomyocytes

This protocol summarizes the methodology for creating and assessing an in vitro human myocardial model of ADPRHL1 deficiency.[3]

-

Cell Culture and CRISPR/Cas9 Editing:

-

Human embryonic stem cells (e.g., H9 line) are cultured under feeder-free conditions.

-

A Cas9/gRNA ribonucleoprotein (RNP) complex targeting an early exon of ADPRHL1 is delivered to the hESCs via electroporation.

-

Single-cell clones are isolated, expanded, and screened by PCR and Sanger sequencing to identify homozygous knockout clones.

-

-

Cardiomyocyte Differentiation:

-

Validated ADPRHL1 KO hESC clones are differentiated into cardiomyocytes using a chemically defined, xeno-free protocol. This typically involves the timed application of growth factors and small molecules that mimic developmental signaling pathways (e.g., activin A, CHIR99021, IWR-1).

-

Beating cardiomyocytes typically appear around day 8-10 of differentiation.

-

-

Functional Assays:

-

Microelectrode Array (MEA): KO CMs are plated on MEA plates to measure electrophysiological properties, including field potential duration, spike frequency, and conduction velocity.

-

Calcium Imaging: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Calcium transients are recorded using a confocal microscope to assess amplitude, frequency, and decay kinetics.

-

Immunofluorescence and Adhesion Assays: Cells are fixed and stained for focal adhesion proteins (e.g., vinculin, paxillin) and cytoskeletal components (e.g., F-actin). The area and number of focal adhesions are quantified using imaging software.

-

ADPRHL1 Knockout Phenotype in Other Model Organisms

Data on ADPRHL1 knockout phenotypes in other common model organisms is less extensive.

Mouse (Mus musculus)

-

Cardiac Phenotype: A targeted knockout of exons 3-4 in mice resulted in normal morphology and did not affect viability. This is likely because a smaller, C-terminal portion of the ADPRHL1 protein, which appears to concentrate its cardiac activity, was still produced.[1]

-

DNA Repair: One study has reported that ADPRHL1 deficiency in mice leads to a 50% reduction in the efficiency of DNA single-strand break (SSB) repair, highlighting a potential role in maintaining genomic integrity.[5] However, the specific mouse model and detailed quantitative data from this study require further investigation.

Zebrafish (Danio rerio) and Fruit Fly (Drosophila melanogaster)

To date, there are no published studies detailing a specific knockout phenotype for the ADPRHL1 ortholog in either zebrafish or Drosophila. While these organisms are powerful models for genetic studies, the function of ADPRHL1 has not yet been characterized in these systems.

Summary and Future Directions

The collective evidence strongly implicates ADPRHL1 as a crucial, non-enzymatic regulator of cardiac development and function. The primary phenotype observed upon its loss in Xenopus and human cardiomyocytes is a severe disruption of myofibril architecture and cell adhesion, leading to functional deficits. This appears to be mediated, at least in part, by the dysregulation of the ROCK-myosin II signaling pathway.

Future research should aim to:

-

Develop a complete conditional knockout mouse model to bypass potential embryonic lethality and investigate the role of ADPRHL1 in the adult heart and other tissues.

-

Elucidate the precise molecular mechanism by which ADPRHL1 regulates the ROCK pathway.

-

Investigate the putative roles of ADPRHL1 in DNA repair and neurological function using targeted knockout models and relevant cellular assays.

-

Explore the therapeutic potential of modulating the ADPRHL1-ROCK pathway in the context of cardiac diseases characterized by fibrosis and cellular disarray.

This guide provides a foundational understanding of the consequences of ADPRHL1 loss, offering a platform from which further innovative research can be launched.

References

- 1. Defective heart chamber growth and myofibrillogenesis after knockout of adprhl1 gene function by targeted disruption of the ancestral catalytic active site | PLOS One [journals.plos.org]

- 2. ADP-ribosylhydrolase 2 - Wikipedia [en.wikipedia.org]

- 3. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. ADPRHL1 Gene: Function, Expression, Mutations, and Disease [learn.mapmygenome.in]

- 6. Defective heart chamber growth and myofibrillogenesis after knockout of adprhl1 gene function by targeted disruption of the ancestral catalytic active site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

Preliminary Investigation of ADPRHL1 Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-ribosylhydrolase like 1 (ADPRHL1), a pseudoenzyme belonging to the ADP-ribosylhydrolase family, has emerged as a critical regulator of cardiac development and function. Despite lacking catalytic activity, ADPRHL1 plays a pivotal role in myofibril assembly and heart chamber outgrowth. Its dysregulation has been implicated in cardiovascular diseases, various cancers, and neurological disorders. This technical guide provides a comprehensive overview of the current understanding of ADPRHL1, focusing on its potential molecular targets. We consolidate existing data on its function, detail established signaling pathways, and propose avenues for future target identification and validation. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore ADPRHL1 as a potential therapeutic target.

Introduction to ADPRHL1

ADPRHL1, also known as ADP-ribosylhydrolase 2 (ARH2), is a member of the ADP-ribosylhydrolase (ARH) family of enzymes. A key feature of ADPRHL1 is that it is a pseudoenzyme, meaning it lacks the critical amino acid residues necessary for catalytic activity. While its paralog, ADPRH (ARH1), actively removes mono-ADP-ribose from arginine residues on target proteins, ADPRHL1 is thought to function as a regulatory molecule, potentially by competing with active hydrolases for substrate binding or by acting as a scaffold protein.

ADPRHL1 is highly expressed in the developing heart of vertebrates. Its function is essential for proper cardiac muscle formation and the growth of heart chambers.[1] Knockdown or knockout of ADPRHL1 leads to severe defects in myofibril assembly and ventricular outgrowth.[1][2] Beyond its role in cardiac biology, mutations and dysregulation of ADPRHL1 have been associated with several pathologies, including:

-

Cardiovascular Diseases: Implicated in cardiac hypertrophy and heart failure.[3]

-

Cancer: Mutations or deletions have been linked to increased tumorigenesis in breast, lung, and ovarian cancers.[3]

-

Neurological Disorders: Mutations have been associated with spinocerebellar ataxia type 23.[3]

The ADPRHL1-Regulated Signaling Pathway

Current research strongly indicates that ADPRHL1 exerts its function in cardiomyocytes by regulating the ROCK–myosin II pathway.[4][5] Deficiency of ADPRHL1 leads to an overactivation of this pathway, resulting in disrupted focal adhesions and abnormal cell adhesion.[6][7] This suggests that ADPRHL1 may act as an inhibitor of the ROCK pathway. The proposed mechanism involves ADPRHL1 competitively binding to an ADP-ribosylated substrate, thereby preventing its de-ribosylation and subsequent activation by an active ADP-ribosylhydrolase.

Below is a diagram illustrating the proposed signaling pathway involving ADPRHL1.

Caption: Proposed signaling pathway of ADPRHL1 in cardiomyocytes.

Potential Molecular Targets of ADPRHL1

While direct, high-throughput screens for ADPRHL1 interacting partners have not been extensively published, functional data and its subcellular localization provide strong indications of potential targets. As a pseudoenzyme, ADPRHL1's "targets" are likely proteins it binds to, thereby modulating their function or interaction with other molecules.

Inferred Targets from Functional Data

Based on the observed phenotypes in ADPRHL1-deficient models, potential interacting partners can be inferred.

| Potential Target Category | Specific Proteins | Rationale for Interaction |

| ROCK-Myosin II Pathway | ROCK1, ROCK2, Myosin Light Chain | ADPRHL1 deficiency leads to hyperactivation of this pathway. ADPRHL1 may directly bind to and sequester a key component. |

| Focal Adhesion Proteins | Vinculin, Paxillin, Talin, Focal Adhesion Kinase (FAK) | Expression and localization of these proteins are disrupted in the absence of ADPRHL1.[6] |

| Cell-Cell Adhesion | N-cadherin | Expression of N-cadherin is downregulated in ADPRHL1-deficient cardiomyocytes.[6] |

| Sarcomeric Proteins | Actin, Z-disc proteins (e.g., alpha-actinin) | ADPRHL1 localizes to the Z-disc and H-zone of the sarcomere, suggesting a direct role in myofibril structure.[1][8] |

| ADP-ribosylhydrolases | ADPRH | As a pseudoenzyme, ADPRHL1 may compete with its active paralog for substrate binding. |

Experimental Protocols for Target Identification

To definitively identify the direct molecular targets of ADPRHL1, several established experimental approaches can be employed.

Co-Immunoprecipitation (Co-IP) Coupled with Mass Spectrometry (MS)

This is a gold-standard technique for identifying protein-protein interactions.

Objective: To isolate ADPRHL1 and its binding partners from cell lysates for identification by mass spectrometry.

Protocol:

-

Cell Culture and Lysis:

-

Culture human embryonic stem cell-derived cardiomyocytes (hESC-CMs) or another appropriate cell line expressing endogenous or tagged ADPRHL1.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-ADPRHL1 antibody or an anti-tag antibody (if using tagged ADPRHL1) overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG antibody should be run in parallel.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Mass Spectrometry:

-

Run the eluted proteins on an SDS-PAGE gel and stain with Coomassie blue.

-

Excise the entire lane or specific bands and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins using a database search algorithm (e.g., Mascot, Sequest). Specific interactors will be enriched in the ADPRHL1 IP compared to the IgG control.[2][5]

-

Caption: Workflow for Co-Immunoprecipitation followed by Mass Spectrometry.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to screen for binary protein-protein interactions.[9][10]

Objective: To identify proteins that directly interact with ADPRHL1 from a cDNA library.

Protocol:

-

Vector Construction:

-

Clone the full-length coding sequence of ADPRHL1 into a "bait" vector (e.g., pGBKT7), which fuses ADPRHL1 to a DNA-binding domain (DBD).

-

Obtain a pre-made "prey" cDNA library (e.g., from a human heart) in a vector that fuses the library proteins to a transcriptional activation domain (AD).

-

-

Yeast Transformation and Screening:

-

Transform a suitable yeast reporter strain with the bait plasmid and confirm its expression and lack of auto-activation of the reporter genes.

-

Transform the bait-containing yeast with the prey library.

-

Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine) to select for colonies where the bait and prey proteins interact. Interaction reconstitutes a functional transcription factor, leading to the expression of reporter genes that allow growth on the selective medium.

-

-

Validation and Identification:

-

Isolate the prey plasmids from the positive colonies.

-

Sequence the cDNA inserts to identify the interacting proteins.

-